
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms, a methoxyphenyl group, and a methyl group attached to the propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups present in the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce debrominated compounds or reduced functional groups. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atoms and other functional groups in the compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenyl-propanamide
- 2,3-dibromo-N-(4-methyloxan-4-yl)propanamide
- 2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide
Uniqueness
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is unique due to the presence of the methoxyphenyl group and the specific positioning of the bromine atoms. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group, in particular, can influence the compound’s solubility, stability, and interactions with molecular targets.
Properties
CAS No. |
63407-47-6 |
|---|---|
Molecular Formula |
C11H13Br2NO2 |
Molecular Weight |
351.03 g/mol |
IUPAC Name |
2,3-dibromo-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(13,7-12)10(15)14-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
WJPGGJAHVRBVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


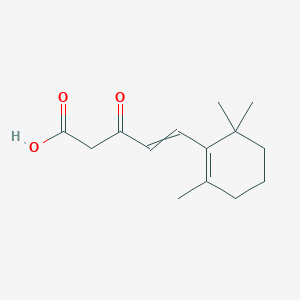

![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
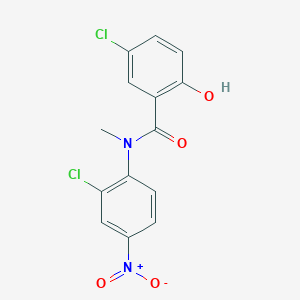

![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
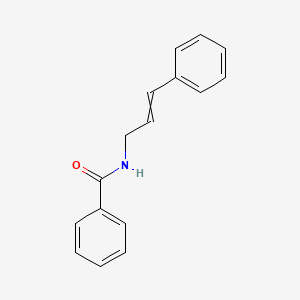
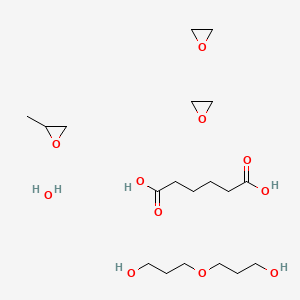

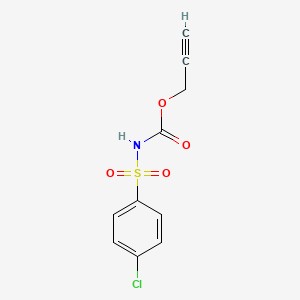
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
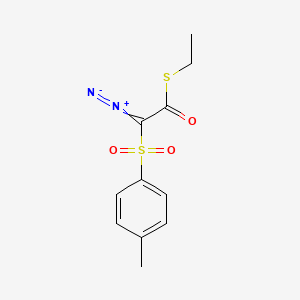
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
